5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18359780
InChI: InChI=1S/C15H11N3S/c16-15-18-17-14(19-15)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,18)
SMILES:
Molecular Formula: C15H11N3S
Molecular Weight: 265.3 g/mol

5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18359780

Molecular Formula: C15H11N3S

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C15H11N3S
Molecular Weight 265.3 g/mol
IUPAC Name 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C15H11N3S/c16-15-18-17-14(19-15)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,18)
Standard InChI Key SWSHUIMWMMWISN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=NN=C(S4)N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

  • Molecular Formula: C15H11N3S\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{S}

  • Molecular Weight: 257.33 g/mol

  • Key Functional Groups:

    • 1,3,4-Thiadiazole ring (S and N atoms at positions 1,3,4).

    • Primary amine (-NH2_2) at position 2.

    • Fluoren-9-yl substituent at position 5.

Spectral Data (Inferred from Analogues)

  • IR Spectroscopy:

    • N-H stretch (amine): ~3300 cm1^{-1}.

    • C=N/C=S stretches (thiadiazole): 1600–1500 cm1^{-1} .

  • 1^1H NMR:

    • Fluorene protons: Multiplet at δ 7.2–7.8 ppm (aromatic).

    • Thiadiazole NH2_2: Broad singlet at δ 5.5–6.0 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via two primary routes:

  • Cyclocondensation:

    • Reacting fluorene-9-carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE) under mild conditions (50–85°C) .

    • Mechanism: PPE facilitates cyclodehydration, forming the thiadiazole ring in a one-pot reaction .

  • Cross-Coupling:

    • Substituting a halogen (e.g., bromine) in 5-bromo-1,3,4-thiadiazol-2-amine with a fluorene group via Buchwald-Hartwig or Ullmann coupling .

Key Reactions

  • Amine Functionalization: The -NH2_2 group undergoes acylation or sulfonation to yield derivatives with enhanced bioactivity .

  • Fluorene Modification: Electrophilic substitution (e.g., nitration) on the fluorene ring alters electronic properties for material applications .

Physicochemical Properties

PropertyValue/DescriptionReference Analogues
Melting Point~250–260°C (decomposes)224–225°C (5-methyl analog)
SolubilityInsoluble in water; soluble in DMSOSimilar to 5-phenyl analog
LogP (Partition Coefficient)3.8 (predicted)1.04 (5-bromo analog)

Biological Activity and Applications

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA IX): Fluorene-thiadiazole hybrids show promise as CA IX inhibitors, a target in hypoxic tumors. Docking studies suggest the amine group coordinates with Zn2+^{2+} in the active site .

  • Antimicrobial Activity: Thiadiazole derivatives exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 4–16 µg/mL) .

Material Science Applications

  • Organic Electronics: The fluorene moiety’s planarity and conjugation enable use in organic light-emitting diodes (OLEDs) .

  • Fluorescent Probes: Tunable emission profiles make it suitable for bioimaging .

Future Directions

  • Drug Development: Optimize pharmacokinetics via prodrug strategies (e.g., Fmoc-protected amines) .

  • Polymer Chemistry: Incorporate into conjugated polymers for photovoltaic devices .

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